ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with ester and acetylated amino groups, linked to a pyrazolo[3,4-d]pyrimidin-4-one scaffold. This structure combines electron-rich aromatic systems (thiophene and phenyl) with a sulfanyl-acetyl bridge, which may enhance its reactivity and biological activity. Its synthesis typically involves multi-step reactions, including Gewald thiophene synthesis for the thiophene-3-carboxylate moiety (as seen in related compounds) , followed by coupling with functionalized pyrazolo-pyrimidinone derivatives .
Properties
CAS No. |
690960-32-8 |
|---|---|
Molecular Formula |
C22H21N5O4S2 |
Molecular Weight |
483.56 |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21N5O4S2/c1-4-31-21(30)17-12(2)13(3)33-19(17)24-16(28)11-32-22-25-18-15(10-23-26-18)20(29)27(22)14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,23,26)(H,24,28) |
InChI Key |
RGOXJJOCXYEXJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including anticancer effects and antimicrobial properties.
Chemical Structure and Properties
The compound's structure comprises a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the thiophene and acetyl functionalities enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation across various cell lines.
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.74 | Inhibition of eukaryotic protein kinases |
| Compound B | A549 (Lung) | 3.0 | Induction of apoptosis |
| Ethyl Compound | HepG2 (Liver) | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the pyrazolo[3,4-d]pyrimidine scaffold is crucial for maintaining anticancer activity, as evidenced by structure–activity relationship (SAR) studies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research has indicated that pyrazolo[3,4-d]pyrimidines can exhibit significant antibacterial effects against various pathogens.
Table 2: Antimicrobial Activity Overview
These findings suggest that the compound could potentially serve dual roles as an anticancer and antimicrobial agent, particularly beneficial in treating infections in cancer patients .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antitumor Studies : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness against various cancer cell lines. The derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of pyrazolo[3,4-d]pyrimidines against Gram-positive and Gram-negative bacteria. The results indicated promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs share core heterocyclic systems but differ in substituents and bridging groups. Key comparisons include:
Key Observations :
- Thiophene vs.
- Substituent Effects: The sulfanyl-acetyl bridge in the target compound may enhance solubility and hydrogen-bonding capacity relative to the dipentyl-amino group in , which prioritizes lipophilicity.
- Bioactivity Trends : Fluorinated analogs (e.g., ) show enhanced anticancer activity due to fluorine’s electronegativity and metabolic stability, whereas chloro-substituted derivatives (e.g., ) may target parasitic or bacterial enzymes.
Pharmacological and Physicochemical Properties
- Solubility : The ethyl ester in the target compound and improves solubility in organic solvents, whereas mercapto groups (e.g., ) may reduce it.
- Thermal Stability: Melting points for pyrazolo-pyrimidinone derivatives (227–230°C ) exceed those of thieno-pyrimidines (~200°C, inferred from ), indicating stronger intermolecular forces in fused systems.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 560.2 [M+1] in ) align with calculated masses for analogs, confirming structural integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
